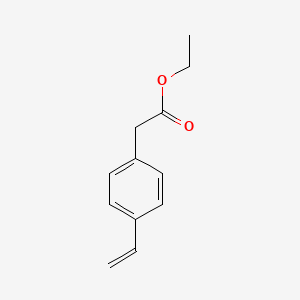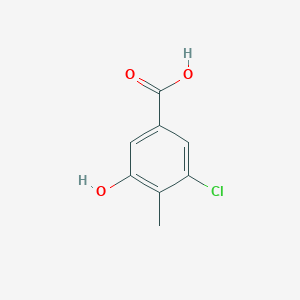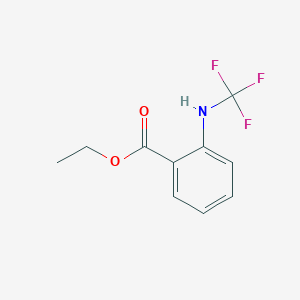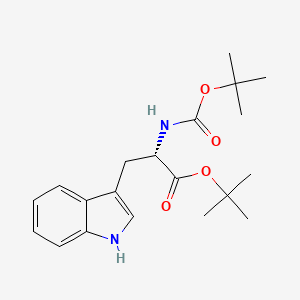
Cyclohexanesulfonyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanesulfonyl bromide is an organic compound with the molecular formula C₆H₁₁BrO₂S and a molecular weight of 227.12 g/mol . It is a yellow to pale yellow oil that is primarily used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Méthodes De Préparation
Cyclohexanesulfonyl bromide can be synthesized through several methods. One common synthetic route involves the oxyhalogenation of thiols or disulfides using reagents such as oxone and potassium bromide (KBr) in water . This method is advantageous due to its simplicity and high yield. Another approach involves the use of sulfonyl hydrazides with N-bromosuccinimide (NBS) as the brominating agent . This reaction is typically carried out under mild conditions and provides a clean and efficient synthesis of sulfonyl bromides.
Analyse Des Réactions Chimiques
Cyclohexanesulfonyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Elimination Reactions: In cyclohexane rings, E2 elimination reactions can occur when the leaving group is axial.
Oxidation and Reduction: It can be involved in oxidation reactions where the sulfonyl group is further oxidized, or reduction reactions where it is reduced to other functional groups.
Common reagents used in these reactions include strong bases for elimination reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclohexanesulfonyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including sulfonamides and sulfonates.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of elastomers, dyes, detergents, and ion exchange resins.
Mécanisme D'action
The mechanism of action of cyclohexanesulfonyl bromide involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparaison Avec Des Composés Similaires
Cyclohexanesulfonyl bromide can be compared with other sulfonyl halides such as:
Cyclohexanesulfonyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
Methanesulfonyl bromide: A smaller molecule with a similar sulfonyl bromide functional group. It is used in similar types of reactions but may have different reactivity due to its smaller size.
Tosyl bromide (p-toluenesulfonyl bromide): Contains a toluene group instead of a cyclohexane ring. It is widely used in organic synthesis for similar purposes but has different steric and electronic properties.
This compound is unique due to its cyclohexane ring, which can influence the steric and electronic environment of the sulfonyl group, affecting its reactivity and the types of reactions it can undergo.
Propriétés
Formule moléculaire |
C6H11BrO2S |
|---|---|
Poids moléculaire |
227.12 g/mol |
Nom IUPAC |
cyclohexanesulfonyl bromide |
InChI |
InChI=1S/C6H11BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 |
Clé InChI |
ATMCCIFVSUJWBF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)S(=O)(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)






![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)






